T0070907

Description

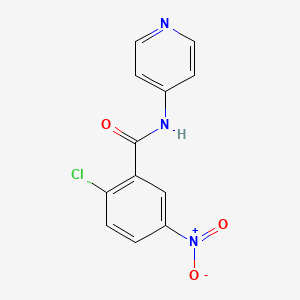

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJSHKMZHWJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380504 | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313516-66-4 | |

| Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T 0070907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0070907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T0070907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T0070907: A Comprehensive Technical Guide to its Mechanism of Action as a PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor critically involved in adipogenesis, glucose homeostasis, and inflammation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions with PPARγ, its impact on cellular signaling pathways, and its secondary, PPARγ-independent effects. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: PPARγ Antagonism

This compound functions as a high-affinity, selective, and irreversible antagonist of PPARγ.[1][2] Its primary mechanism involves direct interaction with the PPARγ ligand-binding domain (LBD), leading to the inhibition of the receptor's transcriptional activity.

Molecular Interaction and Binding Affinity

This compound exhibits a high binding affinity for PPARγ, with a reported inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of 1 nM.[3] This potent interaction is characterized by the covalent modification of a specific cysteine residue within the PPARγ LBD.

Covalent Modification: this compound irreversibly binds to cysteine 313 (Cys313) in helix 3 of the human PPARγ2 LBD.[4] This covalent attachment sterically hinders the binding of agonist ligands and locks the receptor in an inactive conformation.

Selectivity: this compound displays significant selectivity for PPARγ over other PPAR isoforms, with a reported preference of over 800-fold for PPARγ compared to PPARα and PPARδ.[1][2]

Modulation of Co-regulator Recruitment

The transcriptional activity of PPARγ is regulated by the recruitment of co-activator and co-repressor proteins. This compound actively modulates this process to suppress gene expression.

-

Inhibition of Co-activator Recruitment: As an antagonist, this compound blocks the agonist-induced recruitment of co-activator peptides to the PPARγ LBD.[4] This prevents the formation of the transcriptionally active complex.

-

Promotion of Co-repressor Recruitment: this compound promotes the recruitment of the transcriptional co-repressor NCoR to PPARγ.[4][5][6] This stabilizes a repressive complex that actively silences the transcription of PPARγ target genes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with PPARγ.

| Parameter | Value | Receptor Isoform | Assay Type | Reference |

| Kᵢ | 1 nM | Human PPARγ | Scintillation Proximity Assay | [3] |

| IC₅₀ | 1 nM | Human PPARγ | Competitive Binding Assay | [1][2] |

| Parameter | Fold Selectivity | Comparison Isoforms | Reference |

| Selectivity | >800-fold | PPARα and PPARδ | [1][2] |

Signaling Pathways

The primary and secondary mechanisms of action of this compound involve the modulation of distinct signaling pathways.

PPARγ-Dependent Signaling

The canonical pathway for this compound action is the direct antagonism of PPARγ, leading to the downstream inhibition of target gene transcription.

PPARγ-Independent Signaling: FAK-MAPK Pathway

This compound has been shown to exert effects on cellular processes through pathways independent of its interaction with PPARγ. One such pathway is the Focal Adhesion Kinase (FAK) - Mitogen-Activated Protein Kinase (MAPK) cascade. Treatment with this compound can lead to a dose-dependent decrease in the phosphorylation of both FAK and Erk1/2, key components of the MAPK pathway. This suggests a direct or indirect interaction with this pathway, contributing to its anti-proliferative and anti-migratory effects in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Scintillation Proximity Assay (SPA) for Competitive Binding

This assay is used to determine the binding affinity of this compound to PPARγ by measuring its ability to displace a radiolabeled agonist.

Materials:

-

GST-tagged human PPARγ-LBD

-

[³H]-Rosiglitazone (radiolabeled agonist)

-

This compound

-

SPA buffer (10 mM K₂HPO₄, 10 mM KH₂PO₄, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% v/v glycerol, pH 7.1)

-

Glutathione-coated SPA beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of this compound in SPA buffer.

-

In a 96-well microplate, combine 50 ng of GST-PPARγ-LBD, a fixed concentration of [³H]-Rosiglitazone (typically at its Kd), and varying concentrations of this compound in a final volume of 90 µL of SPA buffer.

-

Add 10 µL of a slurry of glutathione-coated SPA beads to each well.

-

Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation to allow binding to reach equilibrium.

-

Measure the scintillation counts in a microplate scintillation counter.

-

The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]-Rosiglitazone binding against the concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay for PPARγ Antagonism

This assay measures the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

PPARγ agonist (e.g., Rosiglitazone)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of a PPARγ agonist (to activate the receptor) and varying concentrations of this compound.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The antagonistic activity of this compound is determined by the dose-dependent decrease in luciferase expression in the presence of the agonist.

Adipocyte Differentiation Assay

This functional assay assesses the ability of this compound to inhibit the PPARγ-mediated differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

PPARγ agonist (e.g., Rosiglitazone)

-

This compound

-

Oil Red O staining solution

-

Formalin

Procedure:

-

Culture 3T3-L1 pre-adipocytes in growth medium until they reach confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing a PPARγ agonist and varying concentrations of this compound.

-

After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the same concentrations of this compound.

-

Continue to culture for another 4-6 days, replacing the medium every 2 days.

-

After differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Stain the lipid droplets with Oil Red O solution for 1-2 hours.

-

Wash the cells with water and visualize the stained lipid droplets under a microscope.

-

For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Secondary, PPARγ-Independent Mechanisms

Emerging evidence suggests that this compound can exert biological effects through mechanisms that are independent of its interaction with PPARγ.

Effects on Tubulin

In some cancer cell lines, this compound has been observed to reduce the levels of α- and β-tubulin in a time-dependent manner.[7] This effect on tubulin, a key component of the cytoskeleton, can lead to G2/M cell cycle arrest and mitotic catastrophe, contributing to the anti-cancer properties of the compound.[7]

Conclusion

This compound is a well-characterized and highly selective PPARγ antagonist with a multifaceted mechanism of action. Its primary mode of action involves the direct, covalent inhibition of PPARγ, leading to the suppression of its transcriptional activity. Additionally, its PPARγ-independent effects on pathways such as the FAK-MAPK signaling cascade and on tubulin dynamics highlight its potential for broader pharmacological applications. This comprehensive guide provides a detailed resource for researchers utilizing this compound as a tool to investigate PPARγ biology and for those exploring its therapeutic potential.

References

- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

T0070907: A Technical Guide to its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0070907 is a potent and highly selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular proliferation.[1] This technical guide provides an in-depth overview of the use of this compound in research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of PPARγ, particularly in the context of cancer biology and radiosensitization.

Core Mechanism of Action

This compound functions as an irreversible antagonist of PPARγ. It covalently binds to the cysteine residue at position 313 (Cys313) within the ligand-binding domain of human PPARγ2.[1] This binding event induces a conformational change in the receptor, which in turn blocks the recruitment of transcriptional coactivators and promotes the recruitment of transcriptional corepressors, such as NCoR, to the PPARγ/RXRα heterodimer.[2][3] This ultimately leads to the inhibition of PPARγ-mediated gene transcription.[3] While its primary target is PPARγ, some studies suggest that this compound can also exert effects through PPARγ-independent pathways.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.

Table 1: Binding Affinity and Potency

| Parameter | Species | Value | Notes | Reference |

| Ki (PPARγ) | Human | 1 nM | [5] | |

| IC50 (PPARγ) | Human | 1 nM | Inhibition of [3H]rosiglitazone binding. | [3] |

| IC50 (PPARα) | Human | >10 µM | Demonstrates >800-fold selectivity for PPARγ. | |

| IC50 (PPARδ) | Human | >10 µM | Demonstrates >800-fold selectivity for PPARγ. |

Table 2: Cellular Activity and Efficacy

| Cell Line | Assay | Effect | Concentration | Reference |

| MDA-MB-231 (Breast Cancer) | Proliferation | Inhibition | ≥ 10 µM | [6] |

| MDA-MB-231 (Breast Cancer) | Migration | Inhibition | Dose-dependent | [6] |

| MDA-MB-231 (Breast Cancer) | Invasion | Inhibition | Dose-dependent | [6] |

| MCF-7 (Breast Cancer) | Proliferation | Inhibition | ≥ 10 µM | [6] |

| ME180 (Cervical Cancer) | Apoptosis | Increased (with radiation) | 50 µM | [7] |

| ME180 (Cervical Cancer) | Cell Cycle | G2/M Arrest | Time-dependent | [7] |

| SiHa (Cervical Cancer) | Cell Cycle | G2/M Arrest | Time-dependent | [7] |

| ME180 & SiHa (Cervical Cancer) | DNA Repair | Impaired (with radiation) | 50 µM | [5] |

| 3T3-L1 (Preadipocytes) | Adipogenesis | Inhibition | 1 µM | [5] |

Key Research Applications and Experimental Protocols

This compound is widely utilized in cancer research to probe the role of PPARγ in tumor progression and as a potential therapeutic agent. Its ability to inhibit cell proliferation, migration, and invasion, as well as to sensitize cancer cells to radiation, makes it a subject of intense investigation.

Cancer Cell Proliferation, Migration, and Invasion Assays

a. Cell Proliferation Assay (MTS or BrdU)

-

Objective: To determine the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 hours).

-

Assess cell proliferation using either an MTS assay, which measures mitochondrial activity, or a BrdU incorporation assay, which measures DNA synthesis.[6]

-

Measure the absorbance or fluorescence according to the manufacturer's protocol and normalize the results to the vehicle-treated control.

-

b. Transwell Migration and Invasion Assays

-

Objective: To evaluate the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Methodology for Migration:

-

Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a suitable extracellular matrix protein like collagen.

-

Pre-treat cancer cells with this compound or vehicle control for a specified time (e.g., 48 hours).

-

Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 6-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.[6][8]

-

-

Methodology for Invasion:

Radiosensitization Studies

-

Objective: To investigate the potential of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells.

-

Methodology:

-

Culture cancer cells (e.g., ME180, HeLa) to a desired confluency.

-

Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Expose the cells to a specific dose of ionizing radiation (e.g., 4 Gy).[7]

-

Assess the combined effects of this compound and radiation on various cellular processes:

-

Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[7]

-

Cell Cycle Analysis: Fix the cells, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

-

Colony Formation Assay: Plate a known number of treated cells and allow them to grow for 10-14 days. Stain the resulting colonies with crystal violet and count the number of colonies containing at least 50 cells.

-

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation status of specific proteins involved in signaling pathways.

-

Methodology:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, p-Erk1/2, Erk1/2, p-FAK, FAK, p53, Cdc2, Cyclin B1).[6][7]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Signaling Pathways and Mechanisms of Action

This compound influences several key signaling pathways, leading to its observed anti-cancer and radiosensitizing effects. The following diagrams illustrate these pathways.

Conclusion

This compound is an indispensable research tool for elucidating the multifaceted roles of PPARγ in health and disease. Its high potency and selectivity make it a reliable antagonist for in vitro and in vivo studies. The accumulated evidence strongly supports its utility in cancer research, not only for investigating fundamental mechanisms of tumor progression but also as a potential radiosensitizing agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing scientific discovery and the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a PPAR γ inhibitor, induced G2/M arrest enhances the effect of radiation in human cervical cancer cells through mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snapcyte.com [snapcyte.com]

- 10. bio-rad.com [bio-rad.com]

The Role of PPARγ Antagonism in Cellular Signaling and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. While PPARγ agonists have been successfully developed for the treatment of type 2 diabetes, their clinical use has been hampered by side effects. This has spurred growing interest in PPARγ antagonists as potential therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. This technical guide provides an in-depth overview of PPARγ antagonist function, detailing the underlying molecular mechanisms, key experimental protocols for their characterization, and a summary of their quantitative parameters.

Introduction to PPARγ and its Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a member of the nuclear receptor superfamily.[1] It primarily functions as a master regulator of adipocyte differentiation, promoting the storage of fatty acids and thereby playing a crucial role in glucose metabolism.[1] PPARγ is predominantly expressed in adipose tissue, but also found in the colon, immune cells, and macrophages.[1]

Upon activation by endogenous ligands (such as fatty acids and eicosanoids) or synthetic agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] The transcriptional activity of the PPARγ/RXR heterodimer is modulated by the recruitment of co-activator or co-repressor proteins.

Mechanism of PPARγ Antagonist Function

PPARγ antagonists are molecules that bind to PPARγ but, unlike agonists, do not induce the conformational changes necessary for the recruitment of co-activators and subsequent transcriptional activation.[3] Instead, they can function through several mechanisms:

-

Competitive Inhibition: Most antagonists competitively block the binding of endogenous and synthetic agonists to the ligand-binding domain (LBD) of PPARγ.[3]

-

Co-repressor Stabilization: Some antagonists, often referred to as inverse agonists, not only block co-activator binding but also stabilize the interaction of PPARγ with co-repressor complexes, leading to active repression of target gene transcription.

-

Allosteric Modulation: Certain antagonists may bind to sites other than the orthosteric ligand-binding pocket, inducing conformational changes that prevent receptor activation.

-

Irreversible Antagonism: Some antagonists can form a covalent bond with amino acid residues within the LBD, leading to irreversible inhibition of PPARγ function.[4]

Quantitative Data for Key PPARγ Antagonists

The following table summarizes the inhibitory concentrations (IC50) for several well-characterized PPARγ antagonists. This data is essential for comparing the potency of different compounds and for designing experiments.

| Compound | Antagonist Type | IC50 (nM) | Assay Type | Reference(s) |

| GW9662 | Irreversible | 3.3 | Cell-free | [5] |

| T0070907 | Selective | 1 | Cell-free | [5] |

| SR-202 (Mifobate) | Specific | 140,000 | Transcriptional Activity | [5] |

| MM902 | Irreversible | 1,680 | TR-FRET | [2] |

Detailed Experimental Protocols

Accurate characterization of PPARγ antagonists requires robust and reproducible experimental methods. This section provides detailed protocols for three key assays.

Competitive Ligand Binding Assay (Fluorescence-Based)

This assay measures the ability of a test compound to displace a fluorescently-labeled probe from the PPARγ ligand-binding domain (LBD).

Materials:

-

Human PPARγ LBD protein

-

PPARγ Assay Probe (fluorescent)

-

PPARγ Assay Buffer

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Multi-well spectrofluorometer

Protocol:

-

Probe Preparation: Dilute the PPARγ Assay Probe 1:100 in DMSO.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup:

-

Add 1 µL of diluted test compound or DMSO (for control wells) to the wells of the 96-well plate.

-

Add 24 µL of PPARγ Assay Mix (containing PPARγ LBD and Assay Buffer) to each well.

-

Mix by pipetting.

-

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 375 nm and an emission wavelength of 460-470 nm.[1]

-

Data Analysis: Calculate the percent inhibition of probe binding for each concentration of the test compound and determine the IC50 value.

LanthaScreen® TR-FRET Co-activator/Co-repressor Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a compound to either inhibit the recruitment of a co-activator peptide (antagonist mode) or promote the recruitment of a co-repressor peptide (inverse agonist mode).[6]

Materials:

-

GST-tagged PPARγ LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled co-activator (e.g., PGC1α) or co-repressor (e.g., NCoR) peptide

-

Test compounds in DMSO

-

Agonist (for antagonist mode)

-

Assay buffer

-

384-well low-volume black microplate

-

TR-FRET compatible plate reader

Protocol (Antagonist Mode):

-

Reagent Preparation: Prepare 2X solutions of the test compounds, agonist, PPARγ LBD, terbium-labeled antibody, and fluorescein-labeled co-activator peptide in assay buffer.

-

Assay Plate Setup:

-

Add 5 µL of 2X test compound to the wells.

-

Add 5 µL of 2X PPARγ LBD.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of a pre-mixed solution of 2X agonist, 2X terbium-labeled antibody, and 2X fluorescein-labeled co-activator peptide.

-

-

Incubation: Incubate for 1-4 hours at room temperature, protected from light.

-

TR-FRET Measurement: Measure the emission at 495 nm (terbium) and 520 nm (fluorescein) after excitation at 340 nm.

-

Data Analysis: Calculate the 520/495 nm emission ratio. Determine the IC50 value by plotting the ratio against the log of the antagonist concentration.

PPARγ Transcriptional Reporter Assay

This cell-based assay measures the ability of a compound to inhibit agonist-induced expression of a reporter gene (e.g., luciferase) under the control of a PPRE.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds in DMSO

-

PPARγ agonist (e.g., rosiglitazone)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plate

-

Luminometer

Protocol:

-

Cell Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

-

Cell Plating: Plate the transfected cells into the 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Add a fixed concentration of the PPARγ agonist to induce reporter gene expression.

-

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of agonist-induced luciferase activity and determine the IC50 value.

PPARγ Antagonists in Drug Development and Clinical Trials

The therapeutic potential of PPARγ antagonists is being explored for various indications. In oncology, PPARγ antagonists are being investigated for their ability to inhibit tumor growth and overcome drug resistance.[7] For instance, the PPARγ inhibitor FX-909 is currently under investigation in clinical trials for cancer treatment.[2] In the context of endocrine resistance in breast cancer, PPARγ antagonism has been proposed as a novel therapeutic strategy. Furthermore, the development of selective PPARγ modulators (SPPARMs) that exhibit antagonist activity at certain genes while having no effect or even agonist activity at others, represents a promising avenue for developing safer and more effective drugs. While the clinical development of PPARγ antagonists is still in its early stages compared to agonists, the growing body of preclinical evidence supports their potential as a valuable new class of therapeutics.

Conclusion

PPARγ antagonists represent a promising and actively researched class of compounds with therapeutic potential in a variety of diseases. A thorough understanding of their mechanism of action and the application of robust experimental methodologies are crucial for the successful discovery and development of novel PPARγ-targeted therapies. This guide provides a foundational resource for researchers in this exciting field, summarizing the key concepts, quantitative data, and detailed protocols necessary to advance the study of PPARγ antagonism.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Facebook [cancer.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assaygenie.com [assaygenie.com]

T0070907: A Technical Guide to its Discovery, Development, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and key experimental applications of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo assays.

Introduction: Discovery of a Selective PPARγ Antagonist

This compound was identified through a search for novel, non-thiazolidinedione (TZD) ligands for PPARγ. It emerged as a highly potent and selective antagonist, demonstrating a significant preference for PPARγ over other PPAR isoforms.[1][2] Its discovery provided a valuable chemical tool to probe the physiological and pathological roles of PPARγ, particularly in cancer biology and metabolic diseases.

Mechanism of Action

This compound functions as an irreversible antagonist of PPARγ.[3] It covalently modifies a specific cysteine residue (Cys313 in human PPARγ2 or the equivalent Cys285) located in helix 3 of the ligand-binding domain.[4][5] This covalent modification physically blocks the binding of PPARγ agonists.

Furthermore, the binding of this compound induces a conformational change in the receptor, particularly affecting helix 12. This alteration inhibits the recruitment of coactivator proteins and promotes the recruitment of the transcriptional corepressor NCoR to the PPARγ/RXRα heterodimer.[5] The net result is the potent suppression of PPARγ-mediated gene transcription.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Value | Receptor Subtype | Notes | Reference(s) |

| IC50 | 1 nM | Human PPARγ | Concentration for 50% inhibition of [3H]rosiglitazone binding. | [3][5] |

| Ki | 1 nM | Human PPARγ | Inhibitor constant. | [4] |

| Selectivity | >800-fold | PPARγ vs. PPARα & PPARδ | Demonstrates high selectivity for the gamma isoform. | [3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action on the PPARγ Signaling Pathway

Caption: this compound covalently binds to PPARγ, blocking coactivator and promoting corepressor recruitment.

Experimental Workflow for a PPARγ Reporter Gene Assay

Caption: A typical workflow for assessing this compound's antagonist activity using a reporter gene assay.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA) for PPARγ Binding

This protocol is adapted from methodologies used to determine the binding affinity of ligands to PPARγ.

Objective: To determine the IC50 of this compound for PPARγ by measuring its ability to displace a radiolabeled agonist.

Materials:

-

GST-tagged human PPARγ protein

-

[3H]rosiglitazone (radioligand)

-

This compound

-

SPA buffer: 10 mM K2HPO4, 10 mM KH2PO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1

-

Polylysine-coated SPA beads

-

96-well microplate suitable for SPA

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well microplate, prepare a 90 µL reaction mixture containing:

-

SPA buffer

-

50 ng of GST-PPARγ protein

-

5 nM [3H]rosiglitazone

-

5 µL of diluted this compound or DMSO (for control wells)

-

-

Incubate the plate for 1 hour at room temperature with gentle agitation.

-

Add 10 µL of a 20 mg/mL suspension of polylysine-coated SPA beads in SPA buffer to each well.

-

Incubate for an additional hour at room temperature to allow the GST-PPARγ to bind to the beads.

-

Measure the scintillation counts in a microplate scintillation counter.

-

Plot the scintillation counts against the log concentration of this compound and determine the IC50 value.

PPARγ Reporter Gene Assay

This protocol details a method to assess the functional antagonism of this compound on PPARγ-mediated transcription.[6]

Objective: To quantify the inhibitory effect of this compound on PPARγ agonist-induced reporter gene expression.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

3xPPRE-mTK-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

PPARγ agonist (e.g., rosiglitazone)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the 3xPPRE-mTK-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium.

-

Allow the cells to recover for 24 hours.

-

Treat the cells with a fixed concentration of a PPARγ agonist (e.g., 1 µM rosiglitazone) alone or in combination with increasing concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle control and plot the results to determine the dose-dependent inhibition by this compound.

3T3-L1 Adipocyte Differentiation Assay

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effect.[1][7][8]

Objective: To visually and quantitatively assess the inhibition of lipid accumulation by this compound during adipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (growth medium)

-

DMEM with 10% fetal bovine serum (FBS) (differentiation medium base)

-

Differentiation Induction Medium (MDI): Differentiation medium base supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Insulin Medium: Differentiation medium base supplemented with 10 µg/mL insulin.

-

This compound

-

Oil Red O staining solution

Procedure:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluency.

-

Two days post-confluency (Day 0), replace the growth medium with MDI induction medium, with or without various concentrations of this compound.

-

On Day 2, replace the MDI medium with insulin medium, again containing the respective concentrations of this compound.

-

On Day 4, and every two days thereafter, replace the medium with differentiation medium base (with 10% FBS) containing the appropriate concentrations of this compound.

-

By Day 8-10, significant lipid droplet accumulation should be visible in the control (no this compound) wells.

-

Oil Red O Staining:

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O working solution for 10-20 minutes.

-

Wash extensively with water.

-

Visually inspect and photograph the cells to assess lipid droplet formation.

-

-

Quantification:

-

After the final water wash, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.

-

Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.

-

Western Blot Analysis of PPARγ and Downstream Targets

This protocol outlines the procedure for detecting changes in protein expression in response to this compound treatment.[9][10]

Objective: To measure the levels of PPARγ and other proteins of interest in cells treated with this compound.

Materials:

-

Cultured cells (e.g., MDA-MB-231, MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-p-Erk1/2, anti-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the specified time.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

For loading controls, probe the membrane with an antibody against a housekeeping protein like actin.

In Vivo Breast Cancer Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11][12][13]

Objective: To assess the effect of this compound on the growth of human breast cancer tumors in immunodeficient mice.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7)

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional, can improve tumor take-rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the breast cancer cells and harvest them during the exponential growth phase.

-

Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-5 x 107 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank or mammary fat pad of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width2) / 2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Plot tumor growth curves to compare the efficacy of this compound with the vehicle control.

Conclusion

This compound is a well-characterized and highly selective PPARγ antagonist that has proven to be an invaluable tool for dissecting the roles of PPARγ in health and disease. Its unique mechanism of irreversible covalent binding provides a robust and sustained inhibition of PPARγ activity. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cancer, metabolism, and other PPARγ-related fields. As with any experimental work, appropriate controls and optimization of these protocols for specific experimental systems are recommended.

References

- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

T0070907: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of T0070907 for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, with the chemical name 2-Chloro-5-nitro-N-4-pyridinylbenzamide, is a small molecule that acts as a highly potent and selective covalent antagonist of PPARγ.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide |

| Synonyms | T-0070907, 2-Chloro-5-nitro-N-4-pyridinylbenzamide |

| CAS Number | 313516-66-4[2] |

| Molecular Formula | C₁₂H₈ClN₃O₃[2] |

| SMILES | ClC1=CC=C(--INVALID-LINK--=O)C=C1C(NC2=CC=NC=C2)=O[1] |

| InChI Key | FRPJSHKMZHWJBE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 277.67 g/mol | [2] |

| Appearance | Powder | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. HCl.[2] | Multiple Sources |

| Storage | Store at room temperature.[2] | Multiple Sources |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively published in peer-reviewed literature, the synthesis can be logically inferred from standard organic chemistry principles. The key reaction is the amidation of 2-chloro-5-nitrobenzoic acid with 4-aminopyridine. A plausible synthetic workflow is outlined below.

Biological Activity and Mechanism of Action

This compound is a potent and selective irreversible antagonist of PPARγ with an IC₅₀ of 1 nM.[1] It exhibits over 800-fold selectivity for PPARγ compared to PPARα and PPARδ.[1]

The primary mechanism of action involves the covalent modification of a cysteine residue (Cys285) within the ligand-binding domain of PPARγ.[4] This covalent binding alters the conformation of the receptor, leading to the blockade of its transcriptional activity. Specifically, this compound prevents the recruitment of co-activators and promotes the recruitment of co-repressors to PPARγ target gene promoters.

Signaling Pathway

This compound primarily modulates the PPARγ signaling pathway. In its active state, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound disrupts this process.

Experimental Protocols

PPARγ Ligand Binding Assay

This assay determines the ability of this compound to displace a radiolabeled or fluorescently-labeled PPARγ agonist from the ligand-binding domain of the receptor.

Methodology:

A competitive binding assay is performed using a commercially available kit. The assay typically involves the following steps:

-

Reagents:

-

Human recombinant PPARγ ligand-binding domain (LBD)

-

Fluorescently-labeled PPARγ agonist (e.g., a derivative of rosiglitazone)

-

This compound at various concentrations

-

Assay buffer

-

-

Procedure:

-

The PPARγ LBD is incubated with the fluorescently-labeled agonist in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The fluorescence polarization (FP) or a similar detection method is used to measure the amount of labeled agonist bound to the receptor.

-

A decrease in the FP signal indicates displacement of the labeled agonist by this compound.

-

-

Data Analysis:

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Adipocyte Differentiation Assay

This assay is used to assess the inhibitory effect of this compound on the differentiation of pre-adipocytes into mature adipocytes, a process critically regulated by PPARγ.

Methodology:

-

Cell Culture:

-

3T3-L1 pre-adipocyte cells are cultured to confluence in a suitable growth medium.

-

-

Induction of Differentiation:

-

Differentiation is induced by treating the cells with a differentiation cocktail typically containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).

-

Cells are treated with the differentiation cocktail in the presence or absence of varying concentrations of this compound.

-

-

Maturation:

-

After the initial induction period, the medium is replaced with a maturation medium containing insulin, with or without this compound, and the cells are cultured for several more days to allow for lipid accumulation.

-

-

Staining and Quantification:

-

Mature adipocytes are identified by the accumulation of lipid droplets, which can be visualized by staining with Oil Red O.

-

The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance.

-

Applications in Research

This compound is a valuable tool for researchers studying the physiological and pathophysiological roles of PPARγ. Its high potency and selectivity make it ideal for:

-

Investigating the role of PPARγ in metabolic diseases: this compound can be used to elucidate the specific functions of PPARγ in adipogenesis, insulin sensitivity, and lipid metabolism.

-

Cancer research: Studies have shown that this compound can inhibit the proliferation, migration, and invasion of various cancer cells, suggesting its potential as an anti-cancer agent.

-

Drug discovery: this compound serves as a reference compound for the development of new and improved PPARγ modulators.

Conclusion

This compound is a well-characterized and highly selective PPARγ antagonist that has become an indispensable tool for researchers in various fields. Its ability to specifically block PPARγ activity allows for the precise investigation of this receptor's function in health and disease. This guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols, to aid researchers in their studies involving this important molecule.

References

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

T0070907: A Deep Dive into its Potent and Selective Antagonism of PPARγ

For Immediate Release

This technical whitepaper provides a comprehensive analysis of T0070907, a potent and highly selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Designed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity of this compound, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed signaling and workflow diagrams.

Quantitative Selectivity Profile

This compound is distinguished by its remarkable potency and selectivity for PPARγ over other PPAR isoforms, namely PPARα and PPARδ. This high degree of selectivity is crucial for minimizing off-target effects and is a key attribute for its use as a specific chemical probe in research and as a potential therapeutic agent.

Table 1: Inhibitory Potency of this compound against PPAR Isoforms

| Target | IC50 | Ki | Selectivity Fold (over PPARγ) |

| PPARγ | 1 nM[1][2][3] | 1 nM[4] | - |

| PPARα | >800 nM[1][2] | 0.85 µM[5] | >800[1][2] |

| PPARδ | >800 nM[1][2] | 1.8 µM[5] | >800[1][2] |

IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the receptor's activity or binding, respectively. The data clearly demonstrates the sub-nanomolar potency of this compound for PPARγ, with significantly weaker interactions at the alpha and delta isoforms.

Mechanism of Action

This compound functions as an irreversible antagonist of PPARγ.[1][2] Its mechanism involves the covalent modification of a specific cysteine residue (Cys313 in human PPARγ2) located in helix 3 of the ligand-binding domain.[6] This covalent binding locks the receptor in an inactive conformation, thereby blocking its transcriptional activity.[1][6] This antagonistic action prevents the recruitment of co-activator proteins, which are essential for gene transcription, and can promote the recruitment of co-repressors like NCoR.[6] Studies suggest that this compound modulates the conformation of helix 12 in the ligand-binding domain, which is critical for cofactor interaction.[6][7]

dot

Caption: this compound covalently binds to the PPARγ-RXR heterodimer, inducing a conformational change that promotes co-repressor binding and inhibits gene transcription.

Experimental Protocols

The determination of this compound's selectivity and potency relies on specific and robust experimental methodologies. The following sections provide detailed protocols for key assays.

Radioligand Binding Assay (Scintillation Proximity Assay)

This assay is employed to determine the binding affinity of this compound to the different PPAR isoforms.

Objective: To quantify the IC50 and Ki values of this compound for PPARγ, PPARα, and PPARδ.

Materials:

-

GST-tagged PPARγ, PPARα, and PPARδ ligand-binding domains (LBDs)

-

3H-labeled radioligands: [3H]Rosiglitazone for PPARγ, [3H]GW2433 for PPARα and PPARδ

-

This compound

-

Scintillation Proximity Assay (SPA) buffer: 10 mM KH2PO4, 10 mM K2HPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1[5][6][8]

-

Polylysine-coated SPA beads

-

96-well microplates

-

Scintillation counter (e.g., Packard Topcount)

Procedure:

-

Prepare a 90 µL reaction mixture in each well of a 96-well plate containing SPA buffer, 50 ng of GST-PPARγ (or 150 ng of GST-PPARα/δ), and 5 nM of the respective 3H-labeled radioligand.[5][6]

-

Add 5 µL of this compound at various concentrations (typically in DMSO). For control wells, add 5 µL of DMSO.

-

Incubate the mixture for 1 hour at room temperature to allow for competitive binding.

-

Add 10 µL of polylysine-coated SPA beads (at 20 mg/mL in SPA buffer) to each well.[5]

-

Incubate for an additional hour at room temperature to allow the GST-tagged receptors to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values can be calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of this compound to antagonize agonist-induced PPARγ transcriptional activity.

Objective: To determine the functional potency of this compound as a PPARγ antagonist in a cellular context.

Materials:

-

Mammalian cell line (e.g., MDA-MB-231 or MCF-7 breast cancer cells)[9]

-

Expression vector for the full-length PPARγ.

-

Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase; 3XPPRE-mTK-pGL3)[9]

-

Transfection reagent.

-

PPARγ agonist (e.g., Rosiglitazone).

-

This compound.

-

Cell culture medium and reagents.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Seed the cells in 24-well plates and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a known concentration of a PPARγ agonist (e.g., 1 µM Rosiglitazone) to stimulate receptor activity.[9]

-

Simultaneously treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The IC50 value is determined by plotting the percentage of inhibition of agonist-induced activity against the concentration of this compound.

dot

Caption: Workflow for determining the binding affinity and functional potency of this compound for PPAR isoforms.

Conclusion

This compound is a highly potent and selective irreversible antagonist of PPARγ. Its well-characterized selectivity profile, established through rigorous biochemical and cell-based assays, makes it an invaluable tool for dissecting the physiological and pathological roles of PPARγ. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate and expand upon these findings in their own experimental systems. The continued use of this compound in preclinical research will undoubtedly further elucidate the therapeutic potential of targeting PPARγ in various diseases.

References

- 1. rndsystems.com [rndsystems.com]

- 2. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | PPAR | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

T0070907: A Comprehensive Technical Guide for Cancer Research

An In-depth Overview of the PPARγ Antagonist T0070907 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of this compound, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Initially identified for its role in adipogenesis and insulin (B600854) sensitization, this compound has emerged as a significant molecule in cancer research. This document synthesizes current knowledge on its mechanism of action, its effects on cancer cell biology, and detailed protocols for its application in experimental settings.

Core Concepts: Mechanism of Action

This compound exerts its effects through both PPARγ-dependent and -independent pathways, making it a molecule of interest in cancers where PPARγ is overexpressed, such as breast cancer.[1][2][3]

PPARγ-Dependent Pathway:

This compound is a selective PPARγ antagonist with a high binding affinity.[4] It has been shown to have an 800-fold preference for PPARγ over PPARα and PPARδ.[2][5] The primary mechanism involves the inhibition of endogenous PPARγ signaling.[1][2][3] This antagonism is achieved by this compound covalently modifying cysteine 313 in helix 3 of human PPARγ2.[4] This binding alters the conformation of the receptor, blocking the recruitment of coactivators and promoting the recruitment of corepressors like NCoR, thereby inhibiting the transcription of PPARγ target genes.[4] Furthermore, this compound has been observed to mediate a dose-dependent decrease in the phosphorylation of PPARγ, which in turn reduces its ability to bind to DNA.[1][2][3]

PPARγ-Independent Pathway:

Evidence suggests that this compound can also exert its anti-cancer effects through pathways independent of PPARγ.[1][2] Studies have indicated that this compound may directly affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Specifically, it has been shown to cause a dose-dependent decrease in the phosphorylation of Erk1/2 and Focal Adhesion Kinase (FAK), key components of the FAK-MAPK pathway, which is crucial for cell migration and invasion.[1][2]

Key Experimental Findings in Cancer Research

This compound has been demonstrated to impact several key cellular processes involved in cancer progression, primarily in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Effects on Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of breast cancer cells.[1][2][3] This effect is typically observed at concentrations of 10 µM and higher after 48 hours of treatment.[1][2] However, it is noteworthy that this compound does not appear to significantly affect apoptosis in these cell lines.[1][2][3]

| Cell Line | Assay | Concentration | Treatment Duration | Result | Reference |

| MDA-MB-231 | BrdU Proliferation ELISA | ≥ 10 µM | 48 hours | Significant reduction in cell proliferation | [1] |

| MCF-7 | MTS Assay | ≥ 20 µM | 48 hours | Significant reduction in cell proliferation | [6] |

Effects on Cell Migration and Invasion

A key finding in the research of this compound is its ability to inhibit the migration and invasion of cancer cells, crucial steps in metastasis.[1][2][3] This inhibition has been demonstrated to be dose-dependent.[2]

| Cell Line | Assay | Concentration | Treatment Duration | Result | Reference |

| MDA-MB-231 | Wound-Healing Assay | ≥ 1 µM | 48 hours | Significant reduction in wound closure | [6] |

| MDA-MB-231 | Transwell Invasion Assay | ≥ 1 µM | 22 hours | Significant dose-dependent reduction in invasion | [2] |

Radiosensitizing Effects in Cervical Cancer

In addition to its effects on breast cancer, this compound has been investigated as a potential radiosensitizer in human cervical cancer cells. It has been shown to induce G2/M arrest, which enhances the efficacy of radiation therapy, leading to mitotic catastrophe and increased apoptosis in irradiated cells.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's dual mechanism of action in cancer cells.

Experimental Workflow: Transwell Invasion Assay

Caption: Workflow for assessing cancer cell invasion with this compound.

Detailed Experimental Protocols

Cell Proliferation (MTS Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) or vehicle control (e.g., DMSO) for 48 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Invasion Assay

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of an 8 µm pore size Transwell insert with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to allow for solidification.

-

Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the Matrigel-coated upper chamber of the Transwell insert. Add the desired concentrations of this compound to the upper chamber.

-

Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 22-48 hours.

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes. Stain the cells with 0.1% crystal violet for 10 minutes at room temperature.

-

Washing and Drying: Wash the inserts with distilled water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of stained, invaded cells in multiple fields of view using an inverted microscope.

Western Blot for Phospho-Erk1/2

-

Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of p-Erk1/2 to total Erk1/2.

Conclusion

This compound is a valuable tool for cancer research, demonstrating significant anti-proliferative and anti-metastatic effects in various cancer models. Its dual mechanism of action, targeting both PPARγ-dependent and -independent pathways, provides a multi-faceted approach to inhibiting cancer progression. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its role in oncology.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

T0070907 and the Inhibition of Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study in metabolic research, particularly in the context of obesity and related disorders. A key regulator of this process is the peroxisome proliferator-activated receptor gamma (PPARγ). T0070907 is a potent and selective antagonist of PPARγ, making it an invaluable tool for investigating the mechanisms of adipogenesis and for screening potential anti-obesity therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action in inhibiting adipogenesis, detailed experimental protocols, and a summary of its effects on key molecular markers.

Introduction to this compound

This compound is a non-thiazolidinedione ligand that functions as a potent and selective antagonist for PPARγ.[1] It has been shown to covalently modify the cysteine residue in the ligand-binding domain of PPARγ, thereby blocking its activation.[2] With a high binding affinity, this compound effectively inhibits PPARγ-mediated gene transcription and subsequent biological responses, most notably adipocyte differentiation.[1] Research has also indicated a potential PPARγ-independent mechanism where this compound can induce apoptosis in immature adipocytes through oxidative stress.[3]

Mechanism of Action: Inhibition of Adipogenesis

Adipogenesis is a complex signaling cascade culminating in the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin (B600854) sensitivity. PPARγ, in conjunction with CCAAT/enhancer-binding protein alpha (C/EBPα), acts as a master regulator of this process.

Upon activation by agonists (e.g., fatty acids, thiazolidinediones), PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes crucial for adipogenesis, such as fatty acid-binding protein 4 (aP2), lipoprotein lipase (B570770) (LPL), and others involved in lipid metabolism.

This compound, as a PPARγ antagonist, binds to the receptor but fails to induce the conformational change necessary for coactivator recruitment. Instead, it can promote the recruitment of corepressors, actively silencing gene expression.[1] By blocking the transcriptional activity of PPARγ, this compound effectively halts the adipogenic program, preventing the differentiation of preadipocytes into mature, lipid-laden adipocytes.

Signaling Pathway of Adipogenesis Inhibition by this compound

Quantitative Data on Adipogenesis Inhibition

This compound exhibits a potent dose-dependent inhibition of adipocyte differentiation. While specific numerical data from dose-response curves can vary between experimental setups, the general trend is a significant reduction in lipid accumulation with increasing concentrations of this compound.

Table 1: Effect of this compound on Adipocyte Differentiation Markers

| Parameter | Value | Cell Line | Reference |

| IC50 (PPARγ Binding) | 1 nM | - | [1] |

| Adipogenesis Inhibition | Dose-dependent | 3T3-L1 | [4] |

| Effect on Triglyceride Accumulation | Significant reduction | 3T3-L1 | [4] |

| Effect on Adipogenic Gene Expression (Predicted) | Downregulation of PPARγ, C/EBPα, aP2 | 3T3-L1 | - |

Note: The IC50 for the functional inhibition of adipogenesis is expected to be higher than the binding IC50 and can be determined experimentally using the protocols outlined below.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on the differentiation of 3T3-L1 preadipocytes.

In Vitro Adipogenesis Assay with this compound Treatment

This protocol describes the induction of adipogenesis in 3T3-L1 cells and the concurrent treatment with this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in tissue culture plates with Growth Medium and grow to confluence.

-

Post-Confluence Arrest: Maintain the cells in Growth Medium for 2 days post-confluence to ensure growth arrest.

-

Initiation of Differentiation and this compound Treatment:

-

On Day 0, replace the Growth Medium with Differentiation Medium.

-